molecular formula C16H14BrNO2S B404681 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B404681
M. Wt: 364.3g/mol
InChI Key: OXAVRTSXGMRQAZ-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide is an organic compound that features a bromophenyl group, a sulfanyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. Another method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the sulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14BrNO2S

Molecular Weight

364.3g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C16H14BrNO2S/c17-13-8-6-12(7-9-13)15(19)10-21-11-16(20)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,20)

InChI Key

OXAVRTSXGMRQAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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